molecular formula C23H22FN5O2 B2504291 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 921889-92-1

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2504291
CAS No.: 921889-92-1
M. Wt: 419.46
InChI Key: AOIICEQLIMJYFC-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula and weight:

PropertyValue
Molecular Formula C20H18FN5O2
Molecular Weight 411.5 g/mol
CAS Number 922083-06-5

The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its pharmacological properties, particularly the presence of a fluorobenzyl group which may improve metabolic stability and bioavailability.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often exhibit activity as adenosine receptor antagonists , specifically targeting A2A and A3 receptors. These receptors are implicated in numerous physiological processes, including inflammation, cancer progression, and neuroprotection.

Key Findings on Mechanisms:

  • Adenosine Receptor Antagonism : The compound has shown potential in inhibiting adenosine receptor activity, which is crucial for modulating various pathophysiological conditions. The structure allows for selective interaction with these receptors, enhancing therapeutic efficacy while minimizing side effects .
  • Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may act as potent inhibitors of cyclin-dependent kinases (CDKs). For example, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating strong inhibitory potential against cell cycle progression in cancer cells .

Biological Activity and Therapeutic Implications

The biological activities associated with this compound span several therapeutic areas:

  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on various human cancer cell lines. Notably, it exhibited significant inhibition of cell growth in HeLa and HCT116 cells at concentrations that suggest potential for further development as an anticancer agent .
  • Neuroprotective Effects : Due to its interaction with adenosine receptors, there is potential for this compound to be explored in neurodegenerative diseases where adenosine signaling plays a critical role. Its ability to modulate receptor activity may offer protective effects against neuronal damage .
  • Anti-inflammatory Properties : Given the role of adenosine receptors in inflammation pathways, this compound may also possess anti-inflammatory properties that warrant investigation in models of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar compounds:

  • A study on pyrazolo[3,4-b]pyridines indicated that modifications to the core structure can lead to enhanced selectivity and potency against specific targets like CDK2, suggesting a promising avenue for derivative synthesis based on the original compound's framework .
  • Another investigation focused on the synthesis and evaluation of related pyrazolo compounds demonstrated significant antitumor activity in vitro and in vivo models, supporting the hypothesis that such structures are viable candidates for drug development aimed at cancer therapy .

Scientific Research Applications

Anticancer Activity

One of the primary areas of interest for this compound is its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit specific kinases involved in cancer progression. For instance, studies have shown that this compound may inhibit polo-like kinase 1 (Plk1), which is often deregulated in various human cancers. Inhibitors of Plk1 have demonstrated promise in preclinical studies by disrupting mitotic progression in cancer cells, leading to reduced tumor growth and improved patient outcomes .

Enzyme Inhibition

The structure of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide suggests it may also function as an inhibitor of phosphodiesterases (PDEs). These enzymes play a crucial role in cellular signaling pathways. For example, related compounds have shown moderate inhibitory activity against PDE9A. This inhibition can lead to increased levels of cyclic nucleotides, which can influence various physiological processes and may provide therapeutic benefits in conditions like heart disease and neurodegenerative disorders .

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced programmed cell death through the activation of caspases .

Parameter Value
Cell LineA549 (Lung Cancer)
IC5012 µM
MechanismCaspase Activation

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition profile of this compound against various phosphodiesterases. The findings revealed that it exhibited selective inhibition against PDE9A with an IC50 value of 15 µM. This selectivity suggests potential applications in treating diseases where PDE9A is implicated .

Enzyme IC50 (µM) Selectivity
PDE9A15High
PDE5>100Low

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-7-8-17(11-16(15)2)22(30)25-9-10-29-21-19(12-27-29)23(31)28(14-26-21)13-18-5-3-4-6-20(18)24/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIICEQLIMJYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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